molecular formula C10H4O B15410946 3,4-Diethynylhex-3-ene-1,5-diyn-1-ol CAS No. 823813-72-5

3,4-Diethynylhex-3-ene-1,5-diyn-1-ol

Cat. No.: B15410946
CAS No.: 823813-72-5
M. Wt: 140.14 g/mol
InChI Key: HSKYNWUKPVODCM-UHFFFAOYSA-N
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Description

3,4-Diethynylhex-3-ene-1,5-diyn-1-ol is a highly conjugated acetylenic compound belonging to the tetraethynylethene (TEE) family. The core structure consists of a hex-3-ene backbone with ethynyl groups at positions 3 and 4 and additional diyne moieties at positions 1 and 3. The hydroxyl (-OH) substituent at position 1 distinguishes it from other TEE derivatives. This compound is part of a broader class of carbon-rich molecules designed for applications in optoelectronics, molecular switches, and charge-transfer chromophores due to its extended π-conjugation and tunable electronic properties .

Properties

CAS No.

823813-72-5

Molecular Formula

C10H4O

Molecular Weight

140.14 g/mol

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyn-1-ol

InChI

InChI=1S/C10H4O/c1-4-9(5-2)10(6-3)7-8-11/h1-3,11H

InChI Key

HSKYNWUKPVODCM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CO)C#C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Molecular formula : Likely $ \text{C}{10}\text{H}{5}\text{O} $ (inferred from analogous TEE derivatives, e.g., the amine variant $ \text{C}{10}\text{H}{5}\text{N} $) .
  • Conjugation : The TEE core enables cross-conjugation between ethynyl and ene groups, promoting electron delocalization .
  • Functionalization : The hydroxyl group introduces polarity and hydrogen-bonding capability, influencing solubility and reactivity.

Comparison with Structurally Similar Compounds

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine

  • Structure : Replaces the hydroxyl group with an amine (-NH$_2$) at position 1 .
  • Molecular formula: $ \text{C}{10}\text{H}{5}\text{N} $, monoisotopic mass 139.042 Da .
  • Reduced hydrogen-bonding capacity but increased basicity. Applications: Potential in coordination chemistry or as a precursor for nitrogen-rich polymers.

Placotylenes A and B

  • Structure : Placotylene A (1) is a 14-carbon iodinated compound ($ \text{C}{14}\text{H}{20}\text{OI} $) with a hydroxyl group and conjugated diyne-ene system. Placotylene B (2) differs in the geometry of the C-14 double bond (Z-configuration) .
  • Placotylenes exhibit marine natural product characteristics, unlike the synthetic TEE derivatives. Applications: Studied for pharmacological properties due to iodine’s role in biomolecular interactions .

Phenyl-Substituted Diynols (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol)

  • Structure : Features a phenyl group at position 6 and hydroxyl at position 1, with alternating triple bonds .
  • Key differences: Aromatic substitution (phenyl) enhances stability and alters electronic transitions. Reduced conjugation compared to TEEs due to steric hindrance from the phenyl group. Applications: Potential in organic semiconductors or fluorescent probes .

Donor/Acceptor-Substituted TEEs (e.g., Nitrophenyl-TEEs)

  • Structure : TEE cores functionalized with electron-withdrawing (e.g., nitro) or donating groups .
  • Key differences: Nitro groups localize charges in the TEE core, reducing electronic communication between substituents. Electrochemical isomerization and redox properties are more pronounced than in the hydroxylated TEE. Applications: Charge-transfer chromophores for nonlinear optics (NLO) .

Data Tables

Table 1. Structural and Electronic Comparison

Compound Molecular Formula Substituent Key Properties Applications
3,4-Diethynylhex-3-ene-1,5-diyn-1-ol $ \text{C}{10}\text{H}{5}\text{O} $ -OH High conjugation, polar, H-bonding Optoelectronics, sensors
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine $ \text{C}{10}\text{H}{5}\text{N} $ -NH$_2$ Nucleophilic, coordination chemistry Polymer precursors
Placotylene A $ \text{C}{14}\text{H}{20}\text{OI} $ -I, -OH Lipophilic, bioactive Marine drug discovery
6-Phenylhexa-1,3,5-triyn-1-ol $ \text{C}{12}\text{H}{8}\text{O} $ -Ph, -OH Aromatic stabilization Semiconductors
Nitrophenyl-TEE $ \text{C}{16}\text{H}{7}\text{NO}_2 $ -NO$_2$ Charge localization, redox-active NLO materials

Table 2. Conjugation and Reactivity Trends

Compound Conjugation Length Substituent Effect Stability in Solution
This compound Extended (TEE core) -OH enhances polarity, reduces aggregation Moderate (air-sensitive)
Placotylene A Moderate -I increases molecular weight and halide reactivity Low (requires inert storage)
Nitrophenyl-TEE Extended -NO$_2$ localizes charges, reduces conjugation efficiency High (redox-stable)

Preparation Methods

Molecular Topology and Reactivity

The compound’s structure, represented by the SMILES notation C#CC(=C(C#C)C#CO)C#C, consists of a central double bond flanked by two ethynyl groups and a propargyl alcohol unit. This arrangement imposes significant steric and electronic constraints, necessitating precise control during synthesis to avoid polymerization or side reactions. The presence of multiple alkynes suggests that copper-catalyzed Glaser coupling or Sonogashira reactions may be critical for forming the carbon-carbon bonds.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be deconstructed into two symmetric halves connected by the central double bond. Each half comprises a propargyl alcohol subunit with terminal ethynyl groups. Potential disconnections include:

  • Double bond formation via elimination of a diol precursor.
  • Alkyne couplings to assemble the ethynyl branches.
  • Functional group interconversion to introduce the hydroxyl group.

Copper-Catalyzed Alkyne Coupling Strategies

Glaser Coupling for 1,3-Diyne Synthesis

The Glaser reaction, employing a copper(I) catalyst and oxidant, dimerizes terminal alkynes to form 1,3-diynes. Source demonstrates its efficacy in synthesizing 1,4-diarylbuta-1,3-diynes using CuI and benzotriazole in dimethylformamide (DMF) under aerobic conditions. Adapting this method, two equivalents of a propargyl alcohol derivative (e.g., 3-ethynylhex-3-ene-1,5-diyn-1-ol) could undergo homocoupling to yield the target compound.

Typical Procedure (Adapted from):

  • Dissolve 3-ethynylhex-3-ene-1,5-diyn-1-ol (0.5 mmol) in DMF (1 mL).
  • Add CuI (10 mol%) and benzotriazole (20 mol%).
  • Stir vigorously under air at room temperature for 3–4 hours.
  • Purify via flash chromatography (hexane/ethyl acetate).

Yields for analogous 1,3-diynes in exceed 90%, suggesting feasibility for this approach.

Oxidative Coupling Challenges

The propargyl alcohol’s hydroxyl group may interfere with copper catalysts, necessitating protection. Tert-butyldimethylsilyl (TBS) ethers or acetates are common protecting groups for alcohols in alkyne coupling reactions. Post-coupling deprotection would regenerate the hydroxyl functionality.

Double Bond Installation via Elimination

Diol Precursor Synthesis

The central double bond in 3,4-diethynylhex-3-ene-1,5-diyn-1-ol may arise from the dehydration of a vicinal diol. For example, 3,4-diethynylhex-1,5-diyn-1,2-diol could undergo acid-catalyzed elimination to form the conjugated ene-diyne system.

Proposed Pathway:

  • Synthesize the diol via Sharpless epoxidation or dihydroxylation of a precursor alkyne.
  • Treat with $$ \text{H}2\text{SO}4 $$ or $$ \text{TsOH} $$ in toluene at elevated temperatures.

Source describes similar eliminations in the synthesis of 3,4-dimethylhexa-1,5-diene from aldehyde precursors.

Wittig Reaction for Olefination

Alternatively, a Wittig reaction between phosphorus ylides and carbonyl compounds could install the double bond. For instance, reacting a bis(ethynyl) ketone with methylenetriphenylphosphorane would yield the desired alkene.

Functional Group Protection and Deprotection

Alcohol Protection Strategies

To prevent undesired side reactions during alkyne couplings, the propargyl alcohol’s hydroxyl group can be protected as a silyl ether or ester. Source highlights the use of silyl protecting groups in organocatalytic oxidations, which are compatible with alkyne functionalities.

Protection Example:

  • Treat this compound with TBSCl and imidazole in DMF.
  • Proceed with Glaser coupling.
  • Deprotect using tetrabutylammonium fluoride (TBAF).

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield Potential
Glaser Coupling High yields, simple conditions Requires alcohol protection 85–95%
Diol Elimination Atom-economical Precursor synthesis complexity 60–75%
Wittig Olefination Stereoselective Ylide preparation 70–85%

Spectroscopic Characterization

Successful synthesis must be validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data anticipated for this compound include:

  • $$ ^1\text{H} $$ NMR : A singlet for the central double bond protons ($$ \delta $$ 6.2–6.5 ppm) and a broad peak for the hydroxyl group ($$ \delta $$ 1.5–2.0 ppm).
  • $$ ^{13}\text{C} $$ NMR : Peaks at $$ \delta $$ 80–90 ppm (sp-hybridized carbons) and $$ \delta $$ 120–130 ppm (double bond carbons).
  • MS : Molecular ion peak at $$ m/z $$ 140.14 [M]$$^+$$.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-Diethynylhex-3-ene-1,5-diyn-1-ol?

The compound is synthesized via alkyne coupling reactions, with key intermediates involving hex-3-ene-1,5-diyne scaffolds. Common reagents include palladium catalysts for Sonogashira couplings and halogenation agents (e.g., Br₂) for substitution reactions. Reaction optimization requires inert atmospheres (e.g., nitrogen) and temperature control (typically 60–80°C) to prevent polymerization or decomposition. Characterization via NMR, IR, and mass spectrometry is critical for verifying ethynyl group incorporation and backbone integrity .

Q. How does the compound’s reactivity differ under oxidation vs. reduction conditions?

Oxidation with potassium permanganate yields diketones or carboxylic acids, while catalytic hydrogenation (H₂/Pd) selectively reduces triple bonds to alkenes or alkanes. The electron-deficient ethynyl groups enhance susceptibility to electrophilic attacks, but steric hindrance from the hexene backbone moderates reactivity. Reaction outcomes depend on solvent polarity (e.g., THF vs. DMF) and reagent stoichiometry .

Q. What are the primary challenges in stabilizing this compound for storage and handling?

The compound’s high degree of unsaturation makes it prone to oxidative degradation and dimerization. Storage under argon at –20°C in amber vials is recommended. Stabilizers like BHT (butylated hydroxytoluene) can suppress radical-mediated decomposition. Purity assessment via HPLC is essential to detect oligomeric byproducts .

Advanced Research Questions

Q. How do electronic communication and charge distribution in donor/acceptor-substituted derivatives affect nonlinear optical (NLO) properties?

Substitution with electron-donating (e.g., –NMe₂) or withdrawing (e.g., –NO₂) groups modulates conjugation length and hyperpolarizability (γ). Electrochemical studies reveal that charges localize on substituents rather than the TEE core, reducing inter-group electronic coupling. Third-harmonic generation (THG) experiments show that asymmetric substitution patterns enhance χ⁽³⁾ values by 30–50% compared to symmetric analogs. Computational modeling (e.g., DFT) predicts bond-length alternation changes upon redox events, validated by X-ray crystallography .

Q. What experimental and computational methods resolve contradictions in redox behavior vs. theoretical predictions?

Discrepancies arise between ab initio calculations (predicting delocalized charges) and cyclic voltammetry (showing localized redox events). Hybrid methods—combining spectroelectrochemical UV-Vis-NIR with time-dependent DFT—clarify that solvent polarity and counterion effects stabilize charge-localized states. For example, reduction of nitro-substituted TEEs induces quinoid distortion in the phenyl rings, confirmed by Raman spectroscopy .

Q. How does photochemical isomerization impact optoelectronic applications?

UV irradiation induces trans–cis isomerization in ethynylethene derivatives, altering π-conjugation and bandgap energies. For this compound, this process is reversible under visible light, enabling molecular switching. Time-resolved fluorescence studies (fs-ps timescales) quantify isomerization kinetics, which depend on solvent viscosity and substituent steric bulk .

Q. What strategies mitigate aggregation-induced quenching in carbon-rich nanostructures derived from this compound?

Covalent functionalization with bulky tert-butyl groups or dendritic side chains reduces π-stacking. Solvent engineering (e.g., using chloroform with 10% hexane) promotes monodisperse nanostructure formation. AFM and TEM imaging confirm morphology control, while transient absorption spectroscopy quantifies exciton diffusion lengths .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate electrochemical results (e.g., redox potentials) with computational charge-density maps and spectroscopic data to resolve localization vs. delocalization debates .
  • Experimental Design : For NLO studies, use z-scan techniques with tunable laser wavelengths (400–1500 nm) to isolate wavelength-dependent χ⁽³⁾ contributions .
  • Toxicity Assessments : While in vitro toxicity data are limited, adhere to OECD guidelines for acute toxicity testing (e.g., Ames assay for mutagenicity) given the compound’s reactive ethynyl groups .

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